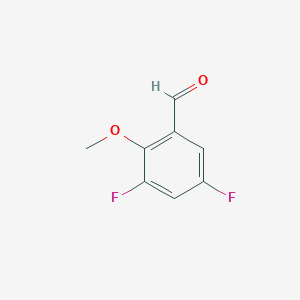

3,5-Difluoro-2-methoxybenzaldehyde

Description

Significance of Fluorinated Organic Compounds in Contemporary Research

The incorporation of fluorine atoms into organic compounds is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. chemrxiv.org The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological and physical profile. smolecule.com

Key benefits of fluorination in drug design include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes in the body. This can prolong the drug's half-life and duration of action. smolecule.comchemicalbook.com

Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with target proteins or enzymes. smolecule.com

Improved Bioavailability: Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats), which can enhance its absorption through cell membranes. chemicalbook.comguidechem.com Judicious use of fluorine can therefore improve a drug's ability to reach its target in the body. guidechem.com

Modulation of pKa: The introduction of the highly electron-withdrawing fluorine atom can lower the pKa of nearby functional groups, such as amines. This can alter a compound's ionization state, which is crucial for its solubility, membrane permeability, and bioavailability. smolecule.com

Over the last two decades, the development of new fluorination methods has expanded the accessibility and variety of fluorinated building blocks for drug discovery. chemrxiv.org In 2023 alone, twelve drugs approved by the U.S. Food and Drug Administration (FDA) contained fluorine, underscoring the continued importance of this element in pharmaceutical research. chemrxiv.org

Table 1: Impact of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage compared to a C-H bond. smolecule.com |

| Binding Affinity | Can be enhanced | Fluorine's electronegativity can create favorable electrostatic interactions with protein targets. smolecule.com |

| Lipophilicity | Generally Increased | The C-F bond is more hydrophobic than the C-H bond, often aiding membrane penetration. chemicalbook.com |

| pKa | Lowered (for nearby basic groups) | The inductive electron-withdrawing effect of fluorine reduces the basicity of adjacent functional groups. smolecule.com |

Overview of 3,5-Difluoro-2-methoxybenzaldehyde as a Versatile Building Block and Research Target

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a benzaldehyde (B42025) core with two fluorine atoms at positions 3 and 5, and a methoxy (B1213986) group at position 2. This specific arrangement of functional groups—an aldehyde for chemical transformations, fluorine atoms to impart beneficial physicochemical properties, and a methoxy group to influence reactivity and structure—makes it a promising building block for creating more complex molecules. uni.lucenmed.com

While detailed research on the direct applications of this compound is emerging, the utility of its structural isomers and analogues is well-documented, highlighting its potential. For instance, the related compound 2-Fluoro-3-methoxybenzaldehyde is a key precursor in the synthesis of benzosuberone derivatives, which are important structural motifs in medicinal chemistry. ossila.com It is also used to construct various bicyclic heterocyclic systems. ossila.com Similarly, other fluorinated benzaldehyde derivatives are used to synthesize compounds with potential anticancer activity. smolecule.com

The aldehyde group on this compound is a versatile functional handle that can participate in a wide array of chemical reactions, including condensations, oxidations, reductions, and the formation of Schiff bases, making it an attractive starting material for generating diverse molecular libraries for screening and research.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 131782-50-8 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3,5-Difluoro-o-anisaldehyde, 2,4-Difluoro-6-formylanisole |

| Physical Form | Solid |

Data sourced from PubChem and commercial supplier data sheets. uni.lucenmed.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIQTYCWUIZOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344710 | |

| Record name | 3,5-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131782-50-8 | |

| Record name | 3,5-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131782-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3,5 Difluoro 2 Methoxybenzaldehyde and Its Derivatives

Established Synthetic Pathways for 3,5-Difluoro-2-methoxybenzaldehyde

The preparation of this compound can be achieved through various synthetic routes, ranging from multi-step sequences starting from simple precursors to more streamlined one-pot approaches.

Multi-step Synthesis from Precursors

A common multi-step synthesis often begins with a commercially available difluoro-substituted aromatic compound. For instance, a plausible route could involve the methoxylation of a difluorophenol derivative, followed by formylation of the resulting methoxy (B1213986) compound. The specific reagents and conditions for these steps are critical to ensure high yields and regioselectivity. The choice of starting material is pivotal, with compounds like 1,3-difluorobenzene (B1663923) or 2,4-difluoroanisole (B1330354) serving as potential precursors. The introduction of the methoxy group can be accomplished using reagents like sodium methoxide, while the formyl group can be introduced via reactions such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

A documented synthesis of the isomeric 2,3-difluoro-6-methoxybenzaldehyde (B67421) provides a relevant example of the chemical transformations that could be adapted. chemicalbook.com This process starts with 3,4-difluoroanisole, which undergoes ortho-lithiation using lithium diisopropylamide (LDA) at low temperatures, followed by formylation with N,N-dimethylformamide. chemicalbook.com This approach highlights the utility of directed ortho-metalation in achieving regioselective formylation of fluorinated anisoles.

One-Step and Streamlined Synthetic Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot or streamlined approaches are highly desirable. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the principles of such syntheses can be inferred. For example, a one-pot process could potentially involve the in-situ generation of a reactive intermediate that is immediately consumed in the subsequent reaction step. A related example is the synthesis of 3,5-difluorobenzaldehyde (B1330607) from 3,5-difluorobenzonitrile (B1349092) using a Raney alloy in formic acid, which accomplishes the reduction of the nitrile to the aldehyde in a single step. chemicalbook.com Another streamlined approach involves the ozonolysis of anethole (B165797) in a water and ethyl acetate (B1210297) system to directly produce anisaldehyde, avoiding the need to isolate the ozonide intermediate. researchgate.net These examples showcase the potential for developing more direct routes to this compound.

Fluorination Techniques in the Synthesis of Related Methoxybenzaldehydes

The introduction of fluorine into aromatic rings is a key step in the synthesis of fluorinated methoxybenzaldehydes. A variety of fluorination methods have been developed, ranging from traditional nucleophilic and electrophilic fluorination to more modern techniques. nih.govrsc.org

Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) are widely used for the direct fluorination of C-H bonds, including those in complex molecules. brittonsfu.com Photocatalytic methods utilizing decatungstate anion and NFSI have shown promise for the selective fluorination of unactivated C-H bonds. brittonsfu.com These advanced methods offer the potential for late-stage fluorination, where fluorine atoms are introduced at a later point in the synthetic sequence, which can be highly advantageous in drug discovery. nih.govrsc.org

The development of new fluorination reagents and metal-mediated techniques has expanded the toolkit for chemists, allowing for the precise and regioselective introduction of fluorine under milder conditions. nih.gov These methods are crucial for the synthesis of a wide array of fluorinated compounds, including those related to this compound.

Table 1: Selected Fluorination Techniques

| Technique | Reagent/Catalyst | Substrate Type | Key Features |

| Photocatalytic C-H Fluorination | Decatungstate anion / NFSI | Unactivated C-H bonds | High functional group tolerance, direct fluorination. brittonsfu.com |

| Electrophilic Fluorination | Selectfluor | β-Dicarbonyl compounds | Enantioselective, catalyzed by primary amines. organic-chemistry.org |

| Deoxyfluorination | Various new reagents | Alcohols, carbonyls | Milder conditions compared to traditional methods. nih.gov |

| Metal-Mediated Fluorination | Various metal catalysts | Aryl precursors | Enables late-stage fluorination. nih.gov |

Derivatization Strategies Utilizing this compound as a Starting Material

The aldehyde functional group in this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the conversion of aldehydes and ketones into amines. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This two-step process involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine. libretexts.orgyoutube.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity. masterorganicchemistry.comsigmaaldrich.com These reagents are generally not strong enough to reduce the starting aldehyde, thus minimizing side reactions. masterorganicchemistry.comyoutube.com Reductive amination of this compound with various amines can lead to the synthesis of a library of substituted benzylamine (B48309) derivatives, which are valuable building blocks in medicinal chemistry.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines/iminium ions. masterorganicchemistry.comsigmaaldrich.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Alternative to NaBH₃CN, avoids cyanide waste. masterorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH₄ | Can be used, but may also reduce the starting aldehyde. masterorganicchemistry.com |

Oxidative Transformations (e.g., to Carboxylic Acids)

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3,5-difluoro-2-methoxybenzoic acid. uni.lu This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or Tollens' reagent. The choice of oxidant often depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. The resulting carboxylic acid is itself a valuable intermediate, which can be further derivatized, for example, by forming esters, amides, or acid chlorides.

Condensation Reactions

The aldehyde functional group of this compound serves as a versatile electrophilic site for various condensation reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in extending the carbon skeleton and synthesizing a diverse range of derivatives, particularly those with conjugated systems. Key methodologies include the Claisen-Schmidt, Knoevenagel, and Wittig reactions, which lead to the formation of chalcones, α,β-unsaturated systems, and alkenes, respectively.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aromatic aldehyde, which lacks α-hydrogens, and an enolizable ketone or aldehyde. wikipedia.orgmiracosta.edu This reaction is typically catalyzed by a base and is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propenones) and related α,β-unsaturated ketones. taylorandfrancis.commagritek.com

In the context of this compound, this reaction provides a direct route to novel chalcone (B49325) derivatives. Research has shown that the choice of solvent is critical when working with polyfluorinated benzaldehydes to avoid undesired side reactions. A study involving the condensation of various fluorine-substituted benzaldehydes with 2′,4′,6′-trimethoxyacetophenone found that using tetrahydrofuran (B95107) (THF) as the solvent in the presence of a potassium hydroxide (B78521) base gave the desired chalcone with excellent chemical selectivity. acgpubs.org Conversely, when methanol (B129727) was used as the solvent, a competitive nucleophilic aromatic substitution (SNAr) reaction was observed, where the methoxy group displaced a fluorine atom, reducing the yield of the target chalcone. acgpubs.org The use of THF prevents this side reaction, leading to high yields of the fluorine-substituted chalcone. acgpubs.org

Table 1: Claisen-Schmidt Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, cyanoacetic acid, or malononitrile. sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a weak base, like an amine, and is often followed by spontaneous dehydration to yield a conjugated α,β-unsaturated product. sigmaaldrich.com

This methodology is highly effective for converting this compound into derivatives with a dicyanovinyl or related group. The process involves the activation of the aldehyde's carbonyl group and the deprotonation of the active methylene compound by the base. nih.gov The resulting carbanion then acts as a nucleophile, attacking the aldehyde to form an intermediate that readily eliminates a water molecule. wikipedia.org Recent advancements have focused on developing more efficient and greener catalytic systems, including the use of novel catalysts and solvent-free conditions. nih.govrsc.org

Table 2: Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | Malononitrile | Piperidine / Ethanol (B145695) | 2-(3,5-Difluoro-2-methoxybenzylidene)malononitrile |

Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgnih.gov The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile to attack the aldehyde's carbonyl carbon. masterorganicchemistry.comlibretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, unlike in elimination reactions which can often lead to mixtures of isomers. libretexts.org

The synthesis proceeds in two main stages: first, the preparation of the phosphonium ylide by treating a phosphonium salt with a strong base, and second, the reaction of the ylide with the aldehyde. masterorganicchemistry.com The reaction mechanism proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then fragments to yield the final alkene and triphenylphosphine (B44618) oxide. libretexts.orgmnstate.edu By choosing the appropriate Wittig reagent, a variety of substituted alkenes can be synthesized from this compound.

Table 3: Wittig Reaction with this compound

| Reactant 1 | Wittig Reagent (from Phosphonium Salt + Base) | Solvent | Product |

|---|---|---|---|

| This compound | Methyltriphenylphosphonium bromide + n-BuLi | Tetrahydrofuran (THF) | 1,3-Difluoro-2-methoxy-5-vinylbenzene |

Chemical Reactivity, Functionalization, and Advanced Organic Transformations of 3,5 Difluoro 2 Methoxybenzaldehyde

Nucleophilic Addition Reactions Involving the Carbonyl Moiety

The aldehyde group in 3,5-Difluoro-2-methoxybenzaldehyde is a primary site for nucleophilic attack. Grignard reagents, which are potent carbon-based nucleophiles, readily add to the carbonyl carbon. masterorganicchemistry.comleah4sci.com This reaction typically proceeds by the nucleophilic addition of the Grignard reagent to the aldehyde, forming a secondary alcohol upon acidic workup. leah4sci.comsigmaaldrich.com The general mechanism involves the attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. mnstate.edu

Similarly, organolithium reagents, another class of powerful nucleophiles, can add to the carbonyl group to furnish secondary alcohols after quenching the reaction. The high reactivity of these organometallic reagents necessitates anhydrous conditions to prevent their protonation by water. mnstate.edu

The following table summarizes typical nucleophilic addition reactions with this compound:

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | Phenylmagnesium bromide | Secondary Alcohol |

| Organolithium Reagent | n-Butyllithium | Secondary Alcohol |

Reactions Leading to Imine Formation and Related Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. libretexts.orglibretexts.org The reaction is reversible and the formation of the imine is often driven to completion by removing the water formed during the reaction. masterorganicchemistry.com

The formation of imines from this compound has been reported with various amines, including aniline (B41778) derivatives. nih.gov For instance, reaction with 1,2-phenylenediamine in refluxing ethanol (B145695) leads to the formation of the corresponding diimine. mdpi.com

Reductive amination provides a pathway to synthesize secondary amines from this compound. masterorganicchemistry.comorganic-chemistry.org This two-step process involves the initial formation of an imine (or an iminium ion intermediate), which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com The latter is often preferred as it is a milder reducing agent and selectively reduces the iminium ion over the starting aldehyde. youtube.com

A summary of imine formation and related reactions is presented below:

| Reagent | Product Type | Key Features |

| Primary Amine (e.g., Aniline) | Imine (Schiff Base) | Acid-catalyzed, reversible condensation. masterorganicchemistry.comlibretexts.org |

| Primary Amine + Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | One-pot synthesis via an imine intermediate. masterorganicchemistry.com |

Electrophilic Aromatic Substitution and C-H Functionalization on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is substituted with two fluorine atoms and a methoxy (B1213986) group, which direct the regioselectivity of electrophilic aromatic substitution reactions. Both fluorine and the methoxy group are ortho-, para-directing groups. uci.edulibretexts.org However, the methoxy group is a strong activating group, while the halogens are deactivating. uci.edumnstate.edu Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the strongly activating methoxy group. The directing effects of the substituents play a crucial role in determining the position of incoming electrophiles. lkouniv.ac.inmasterorganicchemistry.com

C-H functionalization offers a more direct approach to introduce new substituents onto the aromatic ring. nih.gov Palladium-catalyzed C-H functionalization has been employed for the ortho-arylation, chlorination, and bromination of benzaldehyde (B42025) derivatives using transient directing groups formed in situ via an imine linkage. nih.gov This strategy allows for the selective functionalization of the C-H bond ortho to the aldehyde group.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. rsc.orgresearchgate.net The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used method for forming biaryl linkages. wikipedia.orglibretexts.org In the context of derivatives of this compound, if a halogen atom is present on the aromatic ring, it can participate in Suzuki coupling reactions with various boronic acids or their esters. organic-chemistry.orgajuronline.org The reaction typically requires a palladium catalyst, a base, and a suitable solvent. wikipedia.orgharvard.edu

The Heck reaction is another important palladium-catalyzed transformation that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgnih.gov This reaction provides a means to introduce alkenyl groups onto the aromatic ring of a halogenated derivative of this compound. The Heck reaction generally proceeds with high trans selectivity. organic-chemistry.org

The following table outlines key palladium-catalyzed cross-coupling reactions:

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) wikipedia.orgajuronline.org |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base organic-chemistry.orgnih.gov |

Stereoselective Transformations and Chiral Derivatization

The aldehyde functionality of this compound serves as a handle for introducing chirality. Nucleophilic addition of a chiral nucleophile or the use of a chiral catalyst in addition reactions can lead to the formation of enantioenriched secondary alcohols.

Furthermore, condensation with chiral amines can produce chiral imines. For instance, the reaction of fluorinated benzaldehydes with chiral amines like (R)-(+)-α-methylbenzylamine has been used to synthesize chiral imines. nih.gov These chiral derivatives can serve as intermediates in the synthesis of more complex chiral molecules.

Functional Group Compatibility and Selectivity in Synthesis

The presence of multiple functional groups in this compound necessitates careful consideration of functional group compatibility and selectivity during synthetic planning. For example, the strong basicity and nucleophilicity of Grignard and organolithium reagents mean they will react with any acidic protons present in the molecule, such as those from hydroxyl or carboxylic acid groups, before adding to the carbonyl. masterorganicchemistry.comleah4sci.com

In palladium-catalyzed reactions, the choice of catalyst and reaction conditions can be crucial for achieving selectivity. For instance, in a molecule containing multiple halide atoms, it may be possible to selectively react one over the other based on their relative reactivity (I > Br > Cl). libretexts.org Similarly, certain protecting groups may be required to mask reactive functionalities while other parts of the molecule are being transformed. The use of transient directing groups in C-H functionalization demonstrates a strategy to achieve selectivity by temporarily modifying the substrate to direct the catalyst to a specific position. nih.gov

In-Depth Spectroscopic Analysis of this compound Elucidates a Unique Molecular Signature

The precise structural elucidation of chemical compounds is fundamental to progress in chemical research and development. For novel or specialized molecules such as this compound, a comprehensive characterization using advanced spectroscopic techniques is paramount. This article details the application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy to meticulously define the molecular architecture of this compound, providing a foundational understanding of its electronic and structural properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov The key advantage of HRMS is its ability to distinguish between compounds that have the same nominal mass but different chemical formulas. nih.gov For this compound, with a chemical formula of C₈H₆F₂O₂, the calculated monoisotopic mass is 172.03358 Da. uni.lu An HRMS analysis would be expected to confirm this exact mass with a high degree of accuracy, typically within 5 parts per million (ppm), which helps in the unambiguous identification of the compound. nih.gov

HRMS can also predict the collision cross-section (CCS) for different adducts of the molecule, which provides another layer of structural information.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 173.04086 |

| [M+Na]⁺ | 195.02280 |

| [M-H]⁻ | 171.02630 |

| [M+NH₄]⁺ | 190.06740 |

| [M+K]⁺ | 210.99674 |

| [M]⁺ | 172.03303 |

Data sourced from PubChem. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. emory.edu It typically generates protonated molecules, [M+H]⁺, or other adducts with ions such as sodium [M+Na]⁺, with minimal fragmentation. emory.edu For this compound, ESI-MS would be expected to show a prominent ion peak at an m/z of 173.04086, corresponding to the protonated molecule [M+H]⁺. uni.lu The presence of other adducts, such as the sodium adduct [M+Na]⁺ at m/z 195.02280, is also common. uni.lu Because of its gentle nature, ESI is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. emory.edu

Electron Impact (EI) is considered a "hard" ionization technique where the sample molecules are bombarded with high-energy electrons. emory.edu This process not only ionizes the molecule to form a molecular ion (M⁺•) but also imparts significant energy, leading to extensive and reproducible fragmentation. emory.edu The resulting mass spectrum serves as a molecular "fingerprint" that can be used for structural elucidation and identification by comparison to spectral libraries.

For this compound, the molecular ion peak would appear at an m/z corresponding to its molecular weight, approximately 172. The fragmentation pattern would likely involve characteristic losses of functional groups. Plausible fragmentation pathways include the loss of a hydrogen atom, the formyl radical (-CHO), or the methoxy radical (-OCH₃), leading to the formation of key fragment ions.

X-ray Diffraction for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for both the purification of products and the assessment of their purity.

Gas Chromatography (GC) is a powerful technique used to separate and analyze compounds that can be vaporized without decomposition. emory.edu It is highly suitable for assessing the purity of volatile compounds like this compound. In a GC analysis, the compound is characterized by its specific retention time—the time it takes to travel through the column under a given set of conditions (e.g., column type, length, and temperature program). The presence of multiple peaks in the resulting chromatogram would indicate the presence of impurities.

GC is frequently coupled with mass spectrometry (GC-MS), a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. emory.edu In a GC-MS system, the ionization method most commonly used is Electron Impact (EI). emory.edu This allows for the generation of a mass spectrum for each separated component, enabling its identification and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, HPLC is crucial for assessing its purity after synthesis and for quantitative analysis in various research contexts. The development of a specific HPLC method would involve the systematic optimization of several key parameters to achieve a sharp, symmetrical peak with a stable retention time, ensuring the separation of the target compound from any impurities or starting materials.

Illustrative HPLC Method Parameters:

The development of a robust HPLC method would involve the careful selection of a stationary phase, mobile phase composition, and detector settings. A C18 column is a frequent choice for the separation of moderately polar aromatic compounds. The mobile phase, typically a mixture of an aqueous component (often with a pH-modifying buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be optimized to achieve the desired retention and resolution. wur.nlmdpi.com UV detection is well-suited for aromatic aldehydes due to the chromophoric nature of the benzene ring and the carbonyl group.

An illustrative set of HPLC conditions for the analysis of this compound is presented in the interactive table below.

| Parameter | Value | Rationale |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Provides excellent separation for a wide range of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common solvent system for reversed-phase chromatography, offering good solubility and elution strength for aromatic aldehydes. The ratio can be adjusted to fine-tune retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Aromatic aldehydes exhibit strong absorbance in this UV region, allowing for sensitive detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

This table represents a hypothetical, yet scientifically plausible, set of starting conditions for the HPLC analysis of this compound. Method optimization would be required for specific applications.

In a research setting, this HPLC method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for the real-time monitoring of chemical reactions. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. This allows a chemist to determine the optimal reaction time and to assess the reaction's completeness before proceeding with the work-up and purification steps. mdpi.comyoutube.comorientjchem.org

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support (e.g., glass or aluminum) coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase or eluent). By capillary action, the eluent moves up the plate, and the components of the spotted mixture travel at different rates depending on their polarity and their affinity for the stationary and mobile phases.

For monitoring a reaction that produces this compound, one would typically spot the starting material(s), the co-spotted mixture (starting material and reaction mixture), and the reaction mixture at different time intervals on the same TLC plate.

Illustrative TLC System for Reaction Monitoring:

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent suitable for a wide range of organic compounds. The F254 indicator allows for visualization under UV light. |

| Mobile Phase | Ethyl Acetate (B1210297)/Hexane (30:70, v/v) | A common eluent system of moderate polarity. The ratio can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). |

| Visualization | UV light (254 nm) | Aromatic compounds like benzaldehydes are UV-active and will appear as dark spots on the fluorescent background of the TLC plate. |

This table represents a hypothetical, yet scientifically plausible, TLC system for monitoring a synthesis of this compound. The optimal eluent composition may vary depending on the specific reactants.

By observing the disappearance of the starting material spot and the appearance and intensification of the product spot (which would have a different Retention Factor, Rf), the progress of the reaction can be qualitatively assessed. Once the starting material spot is no longer visible in the reaction mixture lane, the reaction is generally considered complete. This qualitative information is crucial for making informed decisions during a synthetic procedure, preventing incomplete reactions or the formation of by-products due to prolonged reaction times.

Computational and Theoretical Studies on 3,5 Difluoro 2 Methoxybenzaldehyde and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), are pivotal in predicting the electronic structure and reactivity of 3,5-Difluoro-2-methoxybenzaldehyde.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT optimizations are employed to determine the most stable conformation (the ground state geometry) of a molecule by minimizing its energy. For derivatives of 2-methoxybenzaldehyde (B41997), DFT methods like B3LYP and B3PW91 have been utilized to optimize molecular structures. epstem.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and stability.

For instance, in a study of a 2-methoxy-4-yl)azomethine] phenyl-2-methylbenzoate molecule, DFT calculations were performed to optimize its geometry. epstem.net The results from such calculations can be correlated with experimental data, often showing high degrees of agreement for structural parameters. epstem.net The choice of functional and basis set, such as 6-311G(d,p), is critical for the accuracy of these predictions. epstem.net

Table 1: Representative DFT Functionals Used in Molecular Modeling

| Functional | Description |

| B3LYP | A hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. |

| B3PW91 | A hybrid functional that combines the Becke, 3-parameter, Perdew-Wang 91 exchange-correlation functional. |

| CAM-B3LYP | A long-range corrected hybrid functional. |

| ωB97XD | A long-range corrected hybrid functional with dispersion corrections. researchgate.net |

To understand how molecules interact with light, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in a UV-Vis spectrum.

TD-DFT calculations on benznidazole, a compound with structural similarities to benzaldehyde (B42025) derivatives, have shown that the predicted absorption spectra can closely match experimental measurements. researchgate.net For example, calculations can reveal multiple electronic transitions that contribute to a single broad absorption band observed experimentally. researchgate.net These studies help in assigning specific electronic transitions (e.g., n → π* or π → π*) to the observed spectral features. The choice of solvent can be incorporated into these models, for instance, by using the Polarizable Continuum Model (PCM), to simulate more realistic conditions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of a molecule over time. By simulating the atomic motions based on classical mechanics, MD can reveal the different shapes a molecule can adopt and the transitions between them. This is particularly useful for flexible molecules that can exist in multiple low-energy conformations.

In Silico Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme.

For analogs of this compound, molecular docking studies have been performed to evaluate their potential as inhibitors of various enzymes. mdpi.comnih.gov For instance, in a study of potential inhibitors for Euchromatin Histone Lysine Methyl Transferase (EHMT2), a library of compounds was screened using Autodock Vina. mdpi.com The docking scores, which estimate the binding free energy, are used to rank the compounds. mdpi.com The analysis of the docked poses reveals crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding. mdpi.comnih.gov These insights are vital for the rational design of more potent and selective inhibitors.

Table 2: Example of Docking Scores for EHMT2 Inhibitors

| Compound | Docking Score (kcal/mol) |

| TP1 | -10.7 |

| TP2 | -10.3 |

| F80 (Reference) | Not specified, but lower than TP1 and TP2 |

| N47 (Reference) | Not specified, but lower than TP1 and TP2 |

Data sourced from a study on EHMT2 inhibitors. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. Beyond electronic spectra, quantum chemical calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR isotropic chemical shifts (¹H and ¹³C). epstem.net Theoretical calculations on a 2-methoxybenzaldehyde derivative showed a strong linear correlation between the calculated and experimental NMR chemical shifts, with R² values often exceeding 0.99. epstem.net Similarly, theoretical IR spectra can be generated from calculated vibrational frequencies. These calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method. epstem.net

Structure-Reactivity and Structure-Property Relationship (SPR) Modeling

Structure-Reactivity and Structure-Property Relationship (SPR) models aim to correlate the chemical structure of a molecule with its reactivity or physical properties. These models often rely on descriptors derived from computational chemistry.

Frontier Molecular Orbital (FMO) theory is a key component of SPR modeling. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of a molecule's reactivity. A small HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) maps are another valuable tool, as they visualize the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. epstem.net By analyzing these and other calculated descriptors for a series of analogs, it is possible to build models that predict the properties and reactivity of new, unsynthesized compounds.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Precursor for Active Pharmaceutical Ingredients (APIs)

3,5-Difluoro-2-methoxybenzaldehyde serves as a critical starting material, or precursor, for the synthesis of complex molecules that form the basis of Active Pharmaceutical Ingredients (APIs). The aldehyde functional group is highly reactive and amenable to a wide range of chemical transformations, allowing for the construction of more elaborate molecular architectures. Medicinal chemists utilize this reactivity to build upon the fluorinated phenyl ring, introducing other pharmacophoric elements necessary for biological activity.

The presence of the difluoro-methoxy substitution pattern is particularly significant. It allows for the exploration of specific interactions within the binding pockets of biological targets like enzymes and receptors. By starting with this pre-functionalized ring, synthetic routes to potential drug candidates can be made more efficient, avoiding the need for late-stage, and often challenging, fluorination or methoxylation reactions. This is exemplified in the synthesis of various classes of therapeutic agents, including anticancer compounds and central nervous system modulators, where the unique properties of the fluorinated benzaldehyde (B42025) core are harnessed to achieve desired pharmacological profiles.

Synthesis of Biologically Active Fluorinated Analogues

The introduction of fluorine into drug candidates can profoundly influence their biological properties. This compound is an ideal starting point for creating fluorinated analogues of known biologically active molecules, with the goal of enhancing their efficacy, selectivity, or pharmacokinetic properties.

A significant application of fluorinated benzaldehydes, including structures related to this compound, is in the development of novel anticancer agents, particularly analogues of the natural product Combretastatin (B1194345) A-4 (CA-4). nih.govnih.govulakbim.gov.tr CA-4 is a potent inhibitor of tubulin polymerization, a process essential for cell division, making it a prime target for cancer therapy. researchgate.net However, the clinical utility of CA-4 is hampered by its poor water solubility and the instability of its active cis-stilbene (B147466) configuration, which can isomerize to the less active trans-isomer.

Researchers have synthesized a variety of fluorinated CA-4 analogues to address these limitations. nih.govnih.gov For instance, fluorinated benzaldehydes are reacted with appropriate phosphonium (B103445) ylides via the Wittig reaction to create the characteristic stilbene (B7821643) backbone of combretastatins. The fluorine atoms can enhance the molecule's binding affinity to the colchicine-binding site on tubulin and can also improve metabolic stability. Studies have shown that some fluorinated analogues retain the potent cell growth inhibitory properties of the parent compound, CA-4. nih.gov The cytotoxic activities of several combretastatin analogues against various human cancer cell lines are detailed in Table 1.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Combretastatin A-4 and its Analogues

| Compound | HeLa (Cervical Cancer) | SK-LU-1 (Lung Cancer) | K562 (Leukemia) |

|---|---|---|---|

| Combretastatin A-4 (CA-4) | 0.004 ± 0.001 | 8.41 ± 0.69 | 0.005 ± 0.002 |

| Hybrid Compound 5 | 0.16 ± 0.03 | 6.63 ± 0.45 | 0.009 ± 0.001 |

| Hybrid Compound 6 | 0.81 ± 0.09 | > 20 | 0.02 ± 0.004 |

| Cisplatin (Reference) | 4.41 ± 0.13 | 12.1 ± 1.2 | 0.85 ± 0.08 |

| Imatinib (Reference) | > 20 | > 20 | 0.008 ± 0.001 |

Data sourced from cytotoxicity assays reported in scientific literature.

The development of specific enzyme inhibitors is a major focus of drug discovery. While the direct use of this compound in the synthesis of inhibitors for Lysine Specific Demethylase 1 (LSD1) is not prominently documented in the reviewed literature, the general class of substituted benzaldehydes is fundamental to creating scaffolds for such inhibitors. LSD1 is a key epigenetic regulator, and its overexpression is linked to several cancers, making it an attractive therapeutic target. nih.govnih.gov The synthesis of LSD1 inhibitors often involves building complex heterocyclic structures from various aldehyde precursors. nih.govnih.gov

Similarly, the enzyme insulysin (also known as insulin-degrading enzyme or IDE) is a target for the treatment of type 2 diabetes, as it is involved in the degradation of insulin. Research has shown that Schiff bases derived from substituted benzaldehydes, such as the related compound 4-Hydroxy-3-methoxybenzaldehyde, can act as inhibitors of insulysin. This suggests a potential, though not yet explicitly reported, application for this compound in the design of novel insulysin inhibitors, where the fluorine atoms could modulate the inhibitor's potency and selectivity.

The serotonin (B10506) 2C (5-HT2C) receptor is a G protein-coupled receptor in the central nervous system that is implicated in the regulation of mood, appetite, and other physiological processes. Agonists of this receptor are of therapeutic interest for conditions such as obesity and psychiatric disorders. The design of selective 5-HT2C receptor agonists is an active area of research, with various molecular scaffolds being explored.

The synthesis of many of these agonists begins with substituted benzaldehydes. For example, (2,3-dihydro)benzofuran-based compounds have been designed and synthesized as selective 5-HT2C agonists. The synthetic routes often involve the reaction of a substituted phenol (B47542) with other reagents, but could conceivably start from a benzaldehyde like this compound to build the necessary core structure. The fluorine substituents on the aromatic ring can play a crucial role in fine-tuning the ligand's affinity and selectivity for the 5-HT2C receptor over other closely related serotonin receptor subtypes, such as 5-HT2A and 5-HT2B.

Investigation of Mechanism of Action at the Molecular and Cellular Level

Derivatives synthesized from this compound have been instrumental in investigating the mechanisms of action of new therapeutic agents. In the case of the combretastatin analogues, these compounds have been shown to exert their anticancer effects by interacting directly with the protein tubulin. researchgate.net

The mechanism involves binding to the colchicine-binding site on the β-subunit of tubulin. This binding event disrupts the normal process of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells. The fluorine atoms on the benzaldehyde-derived ring can influence the strength and nature of the interaction with the tubulin protein, thereby modulating the compound's potency.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The synthesis of a series of related compounds, or analogues, allows researchers to systematically probe these relationships. Derivatives of this compound are frequently used in such studies.

For example, in the development of combretastatin analogues, SAR studies have revealed key insights. The cis-configuration of the stilbene double bond is crucial for high antiproliferative activity. nih.gov Furthermore, the nature and position of substituents on the aromatic rings significantly impact potency. By synthesizing a series of combretastatin derivatives with different substitution patterns, including those with and without fluorine atoms, researchers can map out the structural requirements for optimal tubulin inhibition and cytotoxicity. For instance, the introduction of a sulfamate (B1201201) group in some CA-4 derivatives was found to be crucial for inhibiting another enzyme, steroid sulfatase, in addition to tubulin, creating dual-action agents. researchgate.net These SAR studies provide a rational basis for the design of new, more effective anticancer agents.

Influence of Fluorine Substitution on Biological Activity and Pharmacokinetic Properties

The introduction of fluorine into a molecule can lead to significant changes in its electronic properties, conformation, and metabolic fate. tandfonline.comacs.org These alterations are often exploited by medicinal chemists to enhance the therapeutic potential of drug candidates.

Fluorine's high electronegativity can alter the acidity and basicity of nearby functional groups, which in turn can affect a molecule's binding to its target protein and its ability to permeate biological membranes. acs.org The replacement of hydrogen with fluorine, which is of a comparable size, generally does not introduce significant steric hindrance. flemingcollege.ca However, the strong carbon-fluorine bond can block sites of metabolic oxidation, leading to improved metabolic stability and a longer half-life in the body. tandfonline.comnih.gov

Furthermore, fluorine substitution can influence the lipophilicity of a compound, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgresearchgate.net While the effect on lipophilicity can be complex and context-dependent, it is a key consideration in drug design. sci-hub.senih.gov

Detailed Research Findings:

While specific biological and pharmacokinetic data for this compound itself is limited in publicly available research, its use as a starting material in the synthesis of more complex molecules provides insights into the influence of its structural motifs. For instance, it has been used in the synthesis of tribromodifluoropseudilin, an inhibitor of skeletal muscle myosin-2 ATPase. In a study of halogenated pseudilins, the inhibitory potency was shown to be dependent on the halogen substitution pattern, highlighting the role of these atoms in the molecule's activity.

To illustrate the direct impact of fluorine substitution on biological activity and metabolic stability, we can examine data from studies on related fluorinated aromatic compounds.

One study on fluorinated 7-phenyl-pyrroloquinolinone derivatives, which are antitubulin agents, demonstrated that the position of fluorine on the phenyl ring significantly impacts cytotoxic activity. nih.gov The introduction of a fluorine atom at the 2- or 3-position of the 7-phenyl ring resulted in compounds with potent cytotoxicity against various cancer cell lines, including a multidrug-resistant line. nih.gov This suggests that the fluorine substitution enhances the molecule's ability to interact with its target, tubulin, and evade resistance mechanisms. nih.gov However, the study also found that this fluorination did not necessarily improve metabolic stability. nih.gov

| Compound | Substitution on 7-Phenyl Ring | GI50 (µM) in CEM Cells |

|---|---|---|

| Parent Compound (3N-ethyl-7-PPyQ) | Unsubstituted | 0.08 |

| Analogue 12 | 2-Fluoro | 0.03 |

| Analogue 13 | 3-Fluoro | 0.04 |

In another example, the effect of fluorine substitution on the analgesic activity of paracetamol was investigated. nih.gov Ring fluorination was found to generally reduce activity, particularly when the fluorine atoms were at the 2 and 6 positions. nih.gov This was attributed to a loss of planarity and conjugation of the amide group with the aromatic ring, which was deemed essential for activity. nih.gov

| Compound | Substitution | Analgesic Activity (ED50 mg/kg) |

|---|---|---|

| Paracetamol | Unsubstituted | 100 |

| 3-Fluoroparacetamol | 3-Fluoro | 150 |

| 3,5-Difluoroparacetamol | 3,5-Difluoro | >200 |

| 2-Fluoroparacetamol | 2-Fluoro | >200 |

The bioisosteric replacement of a methoxy (B1213986) group with a difluoromethoxy or trifluoromethoxy group is another common strategy in drug design. mdpi.com The difluoromethoxy group, in particular, can mimic the steric and electronic properties of a methoxy group while potentially offering improved metabolic stability. mdpi.com Studies on cannabinol (B1662348) derivatives have shown that the introduction of fluorinated ether groups can be a viable strategy to modulate the absorption, distribution, metabolism, and excretion (ADMET) properties of a drug candidate. mdpi.com

These examples underscore the multifaceted influence of fluorine substitution. The specific substitution pattern on an aromatic ring, as seen in this compound, can lead to a complex interplay of electronic and steric effects that ultimately determine the compound's biological activity and pharmacokinetic fate. While direct data on this compound is not abundant, the principles derived from related structures provide a strong foundation for predicting its behavior and guiding its potential applications in medicinal chemistry.

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of highly functionalized aromatic aldehydes like 3,5-Difluoro-2-methoxybenzaldehyde is pivotal for its application in drug discovery and material science. Current research is focused on developing more efficient, sustainable, and economically viable synthetic routes.

One promising area is the advancement of one-pot, multi-step procedures that minimize waste and purification steps. For instance, novel methods for synthesizing substituted benzaldehydes involve the in-situ protection of the aldehyde group, allowing for subsequent reactions without the need for traditional, multi-step protection-deprotection sequences. A notable strategy employs the reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate. acs.orgrug.nlacs.orgresearchgate.net This intermediate effectively masks the reactive aldehyde, rendering it stable for subsequent transition metal-catalyzed cross-coupling reactions with organometallic reagents. acs.orgrug.nlacs.org This approach not only enhances efficiency but also aligns with the principles of green chemistry by using lighter, less toxic reagents. rug.nl

Exploration of New Biological Targets and Therapeutic Areas

The structural motifs present in this compound make it an attractive starting point for the synthesis of novel bioactive molecules. The aldehyde group serves as a reactive handle for derivatization, such as through Knoevenagel condensation or the formation of Schiff bases, while the difluoro-methoxy substituted phenyl ring can modulate the pharmacological properties of the resulting compounds. wikipedia.org

A primary area of investigation for derivatives is in oncology . Fluorine substitution is a well-established strategy in the development of anticancer drugs, as it can enhance metabolic stability, binding affinity, and cell membrane permeability. nih.govrroij.com Research has shown that derivatives of substituted benzaldehydes are promising scaffolds for potent kinase inhibitors. For example, novel oxindole (B195798) derivatives, which can be synthesized from substituted benzaldehydes, have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), which are key targets in certain leukemias and solid tumors. nih.gov One such derivative, compound 5l , demonstrated an IC₅₀ value of 8.17 nM against CDK2. nih.gov Similarly, new series of 6-arylaminoflavones synthesized from substituted flavones have shown that methoxy (B1213986) groups on the B-ring, combined with fluorine-containing groups on an arylamine moiety, can lead to enhanced cytotoxicity in human cancer cell lines. mdpi.com

Beyond cancer, there is growing interest in the antimicrobial potential of compounds derived from fluorobenzaldehydes. Schiff bases synthesized through the condensation of fluorobenzaldehydes have been shown to possess antibacterial properties. wikipedia.org Cinnamaldehyde derivatives, which share the core benzaldehyde (B42025) structure, have also been optimized to act as antimicrobial agents against challenging pathogens like Acinetobacter baumannii by inhibiting the cell division protein FtsZ. nih.gov

The table below summarizes the biological activities of representative compounds derived from related benzaldehyde scaffolds.

| Compound Class | Derivative Example | Biological Target/Activity | Cell Line/Organism | Reported Potency (IC₅₀/MIC) | Source |

|---|---|---|---|---|---|

| Oxindole Derivative | Compound 5l | CDK2 Inhibition | Enzymatic Assay | 8.17 nM | nih.gov |

| Oxindole Derivative | Compound 5l | FLT3 Inhibition | Enzymatic Assay | 36.21 nM | nih.gov |

| Cinnamaldehyde Derivative | Compound 6 (di-chlorinated) | Antimicrobial | A. baumannii | 32 µg/mL (MIC) | nih.gov |

| 1,3-diazetidin-2-one Derivative | Compound M4c | Anti-proliferative | A549 (Lung Cancer) | 1.75 µM | f1000research.com |

| 1,3-diazetidin-2-one Derivative | Compound M4e | Anti-proliferative | A549 (Lung Cancer) | 2.05 µM | f1000research.com |

Advanced Computational Approaches for Rational Drug Design and Material Science

Computational chemistry has become an indispensable tool in modern drug discovery and material science, enabling the prediction of molecular properties and guiding synthetic efforts. For a scaffold like this compound, computational methods are crucial for understanding how its unique electronic and steric features can be harnessed.

Molecular docking is a key technique used to predict the binding orientation and affinity of a molecule to a biological target. researchgate.netorientjchem.org Studies on related fluorinated and methoxy-substituted benzaldehyde derivatives have demonstrated the utility of this approach. For example, docking studies of 4-fluoro-3-nitrobenzaldehyde (B1361154) showed a strong binding energy with aldehyde dehydrogenases (ALDHs), suggesting a potential mechanism of action. researchgate.net Similarly, derivatives of 3-methoxy acetophenone (B1666503) have been evaluated via docking to predict their anti-inflammatory activity. orientjchem.org These in silico methods allow researchers to prioritize which derivatives of this compound are most likely to be active against a specific target, thereby saving significant time and resources in the lab. f1000research.com

The table below presents results from molecular docking studies on related benzaldehyde derivatives, illustrating the predictive power of these computational tools.

| Compound | Target Protein | Docking Score / Binding Energy | Computational Method | Predicted Activity | Source |

|---|---|---|---|---|---|

| 4-fluoro-3-nitrobenzaldehyde (FNB) | Aldehyde Dehydrogenase (ALDH) | -6.0 kcal/mol | Molecular Docking | Enzyme Inhibition | researchgate.net |

| 3-Hydroxy-4-methoxybenzaldehyde (3H4MB) | N/A (General Docking Study) | -5.7 (Binding Energy) | Molecular Docking | General Bioactivity | |

| Compound M4c (1,3-diazetidin-2-one derivative) | EGFR (PDB: 1M17) | 91.90 (PLPfitness) | Molecular Docking | Anti-proliferative | f1000research.com |

| Compound M4e (1,3-diazetidin-2-one derivative) | EGFR (PDB: 1M17) | 92.77 (PLPfitness) | Molecular Docking | Anti-proliferative | f1000research.com |

Challenges and Opportunities in the Development of Fluorinated Pharmaceuticals

The use of fluorine in drug design is a double-edged sword, presenting both significant opportunities and distinct challenges. The development of molecules derived from this compound is intrinsically linked to this broader context.

Challenges:

Synthetic Complexity: The formation of the carbon-fluorine (C-F) bond can be difficult, often requiring specialized and expensive fluorinating agents. pharmtech.com The unique reactivity imparted by fluorine can also complicate subsequent synthetic steps. nih.gov

Metabolic Instability and Defluorination: While the C-F bond is strong, it is not inert. In certain molecular contexts, metabolic processes can cleave the bond, leading to the formation of fluoride (B91410) ions or other reactive metabolites, which can be a source of toxicity. acs.org Inappropriate placement of fluorine can lead to unforeseen stability issues. acs.org

Biological unpredictability: The profound electronic perturbations caused by fluorine can dramatically alter a molecule's physical and chemical properties in ways that are not always predictable, affecting everything from solubility to receptor binding. nih.gov

Opportunities:

Enhanced Pharmacokinetic Properties: Fluorine substitution is a powerful strategy to improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. rroij.comresearchgate.net This can lead to a longer half-life and improved bioavailability. Fluorination can also modulate lipophilicity, which is critical for membrane permeability and reaching biological targets, including crossing the blood-brain barrier. rroij.comnih.gov

Improved Potency and Selectivity: The high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups and allow for new, favorable interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions. researchgate.net This can lead to significantly increased binding affinity and selectivity. rroij.com

Overcoming Drug Resistance: By altering how a drug binds to its target, fluorination can be a valuable tool to create new therapeutics that are effective against drug-resistant pathogens or cancer cells. nih.gov

Diagnostic Applications: The isotope ¹⁸F is a positron emitter with a convenient half-life, making it ideal for use in Positron Emission Tomography (PET) imaging. nih.govnih.gov Scaffolds like this compound could be adapted to create novel ¹⁸F-labeled PET tracers for diagnosing and monitoring diseases. pharmtech.com

Q & A

Q. What are the common synthetic routes for 3,5-Difluoro-2-methoxybenzaldehyde, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. A general approach includes:

Electrophilic aromatic substitution : Introduce fluorine atoms at positions 3 and 5 using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under controlled conditions .

Methoxy group introduction : Use methoxy-protected intermediates, such as methyl ethers, followed by deprotection or direct substitution via Ullmann coupling with methanol derivatives .

Yield optimization depends on:

- Catalyst choice : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in halogenation steps .

- Reaction temperature : Lower temperatures (0–25°C) reduce side reactions in fluorination .

Q. How do the positions of fluorine and methoxy groups affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing fluorine atoms at positions 3 and 5 activate the aromatic ring toward NAS by increasing electrophilicity at the ortho and para positions. The methoxy group at position 2 exerts a steric and electronic effect:

- Steric hindrance : Limits substitution at position 2, directing nucleophiles to positions 4 or 6 .

- Electronic effects : Methoxy’s electron-donating nature (+M effect) deactivates the ring slightly, but fluorine’s stronger -I effect dominates .

Experimental validation via in situ NMR monitoring is recommended to track regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer :

- ¹H NMR :

- Aldehyde proton: δ 9.8–10.2 ppm (singlet).

- Methoxy protons: δ 3.8–4.0 ppm (singlet).

- Aromatic protons: Coupling patterns reflect fluorine’s para-directing effects (e.g., doublets of doublets for H-4 and H-6) .

- ¹⁹F NMR : Distinct signals for F-3 and F-5 (δ -110 to -120 ppm for aromatic fluorine) .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential maps : Identify electron-deficient regions for nucleophilic attack .

- Transition state analysis : Compare activation energies for substitution at positions 4 vs. 6 .

Tools like Gaussian or ORCA are recommended, with solvent effects modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzaldehyde derivatives?

- Methodological Answer : Contradictions often arise from varying assay conditions. To address this:

Standardize assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (DMSO vs. ethanol) .

Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate biological contributions .

Meta-analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify outliers .

Q. In multi-step syntheses, how does the orthogonal reactivity of this compound compare to other substituted benzaldehydes?

- Methodological Answer : Orthogonal reactivity is influenced by:

- Protecting group compatibility : Methoxy groups are stable under acidic conditions but may require protection during reduction (e.g., using TMSCl) .

- Fluorine’s inertness : Fluorine resists displacement in cross-coupling, enabling sequential reactions (e.g., Suzuki coupling after aldehyde functionalization) .

Comparative studies with 3,5-dichloro analogs show slower reaction kinetics due to fluorine’s smaller atomic radius and stronger C-F bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.